molecular formula C18H29ClN2O4 B1315429 (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride CAS No. 5978-22-3

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

Cat. No. B1315429
CAS RN: 5978-22-3
M. Wt: 372.9 g/mol
InChI Key: HEMZMPXAQORYDR-RSAXXLAASA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of perchloric acid in water at 20℃ for 18 hours . Another method involves the use of perchloric acid at 23℃ for 14 hours in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 49 bonds. There are 23 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C18H29ClN2O4 and a molecular weight of 372.9 g/mol. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not available in the current resources .

Scientific Research Applications

  • Synthesis of Non-Proteinogenic Amino Acids and Derivatives : This compound is used in the synthesis of non-proteinogenic amino acids such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, which have applications in medicinal chemistry and drug development (Adamczyk & Reddy, 2001).

  • Asymmetric Synthesis : It's involved in the highly diastereoselective and stereodivergent synthesis processes, such as the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, an important sugar derivative (Csatayová et al., 2011).

  • Catalysis in Asymmetric Hydrogenation : This compound is also a precursor in the synthesis of catalysts used for asymmetric hydrogenation of functionalized alkenes. These catalysts are crucial in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

  • Preparation of Ethylenediamine Ligands for Enantioselective Catalysis : Derivatives of this compound are used in synthesizing ethylenediamine ligands, which have applications in enantioselective catalysis, a key process in the production of chiral compounds (Ghosh, Ganzmann, & Gladysz, 2015).

  • Synthesis of Peptide Isosteres : It plays a role in the synthesis of peptide isosteres, which are analogs of peptides and have applications in drug design and development (Nadin, Lopez, Neduvelil, & Thomas, 2001).

  • Biosynthesis of Key Pharmaceutical Intermediates : This compound is integral in biosynthetic pathways for producing key intermediates in pharmaceuticals like atorvastatin and rosuvastatin (Liu et al., 2018).

  • Preparation of Amino Carbonates for Amine Acylation : It is used in the preparation of tert-butyl aminocarbonate, a novel compound for acylating amines in organic and aqueous solutions (Harris & Wilson, 1983).

  • consensus.app/papers/directed-evolution-carbonyl-reductase-rhodosporidium-liu/ddfc743bc1b3522593e3bd3c3065b1e3/?utm_source=chatgpt).

properties

IUPAC Name

tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMZMPXAQORYDR-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543194
Record name tert-Butyl N~6~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

CAS RN

5978-22-3
Record name tert-Butyl N~6~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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